

# A Technical Guide to the Synthesis of Nickel(II) Oxide from Nickel Salts

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nickel(II) oxide

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Introduction: **Nickel(II) oxide** (NiO), an important p-type transition metal oxide semiconductor, has garnered significant attention from the scientific community due to its wide band gap (3.6-4.2 eV) and unique electronic, magnetic, and catalytic properties.[1] These characteristics make it a highly versatile material with applications in catalysis, battery cathodes, gas sensors, electrochromic films, and biomedical fields.[2][3][4] The synthesis of NiO nanoparticles with controlled size, morphology, and purity is crucial for optimizing their performance in these applications. This guide provides an in-depth overview of the principal chemical methods for synthesizing **Nickel(II) oxide** from various nickel salt precursors, focusing on experimental protocols and comparative data relevant to researchers and drug development professionals.

## Precipitation and Co-Precipitation Methods

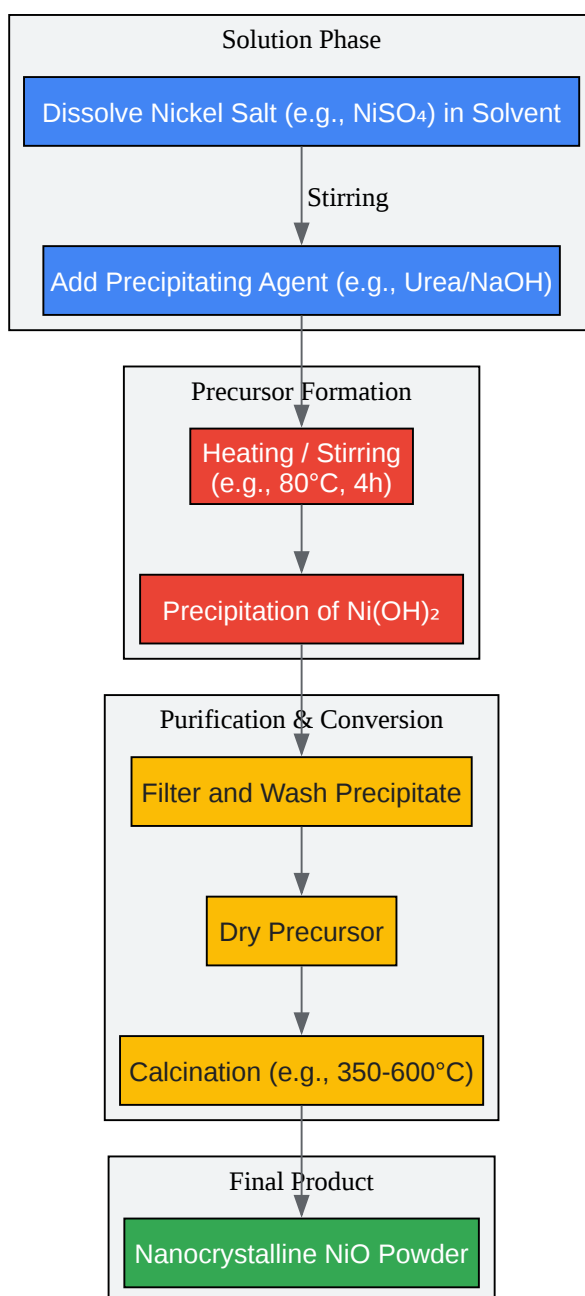
The precipitation method is a widely used, simple, and cost-effective approach for synthesizing NiO nanoparticles.[4] It involves the conversion of a soluble nickel salt into an insoluble nickel hydroxide ( $\text{Ni(OH)}_2$ ) or nickel carbonate precursor by adding a precipitating agent, such as sodium hydroxide (NaOH), ammonia ( $\text{NH}_3$ ), or urea.[3][5] The resulting precursor is then washed, dried, and calcined at elevated temperatures to yield NiO.

## Experimental Protocol: Homogeneous Precipitation from Nickel Sulfate

This protocol is adapted from the homogeneous precipitation method described by S. Ramesh et al.[2]

- Preparation of Solution: Dissolve 5.2 mmol of nickel sulfate ( $\text{NiSO}_4$ ) and 0.083 mmol of urea in 80 mL of distilled water in a 250 mL beaker.
- Precipitation: Heat the solution to 80°C for 4 hours while stirring. A green precipitate of the nickel hydroxide precursor will form.
- Washing and Filtration: Filter the green precipitate and wash it several times with distilled water to remove any unreacted salt and urea. Follow with a final wash with ethyl alcohol.
- Drying: Dry the washed precipitate at room temperature.
- Calcination: Calcine the dried powder at approximately 350°C. The precursor decomposes, resulting in a black powder of nanocrystalline NiO.[2]

## Logical Workflow: Precipitation Synthesis



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Fig. 1: General workflow for NiO synthesis via precipitation.

## Sol-Gel Synthesis

The sol-gel process is a versatile method that involves the transition of a solution system from a liquid "sol" (colloidal suspension) into a solid "gel" phase.<sup>[1]</sup> For NiO synthesis, a nickel salt precursor like nickel acetate or nickel chloride is hydrolyzed and condensed in a solvent.

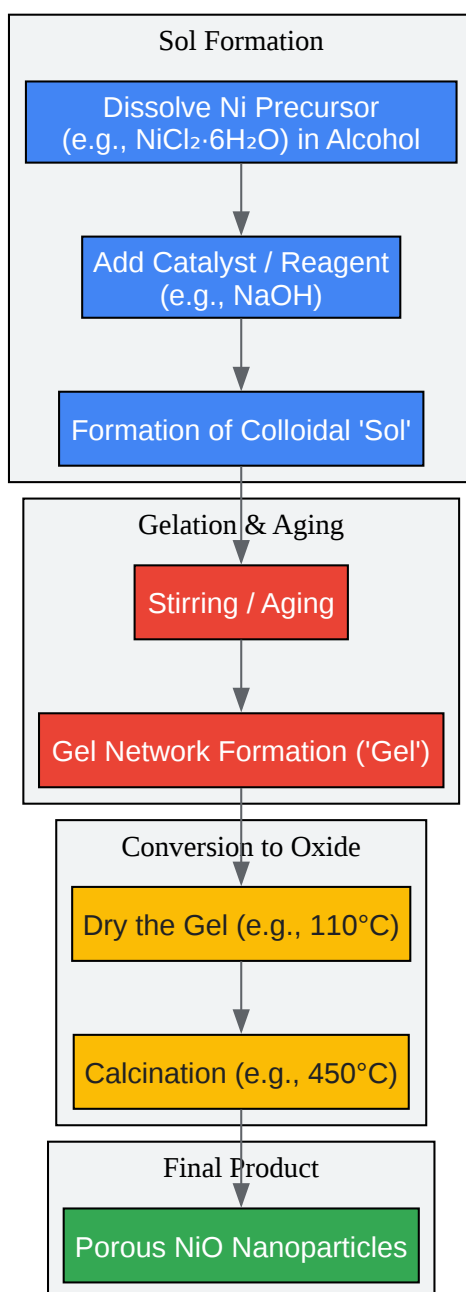
Subsequent drying and calcination of the gel produce NiO nanoparticles, often with high purity and a porous structure.[1][6]

## Experimental Protocol: Sol-Gel from Nickel Chloride

This protocol is based on the methodology reported by S. Ramesh et al.[2]

- **Precursor Solution:** Dissolve 1.5 g (0.0063 mol) of nickel chloride hexahydrate ( $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ ) in 70 mL of absolute ethanol in a 250 mL round-bottom flask to form a clear green solution.
- **Gel Formation:** In a separate beaker, dissolve 0.5 g (0.0125 mol) of NaOH in 100 mL of absolute ethanol. Add this NaOH solution dropwise to the nickel chloride solution.
- **Stirring:** Stir the resulting mixture at room temperature for 2 hours to facilitate gel formation.
- **Purification and Drying:** The specific purification and drying steps for the gel are not detailed in this reference but typically involve aging the gel, followed by washing to remove byproducts, and then drying in an oven (e.g., at 100-110°C) to remove the solvent.[7][8]
- **Calcination:** Calcine the dried gel at a specified temperature (e.g., 350°C or higher) to obtain the final NiO nanocrystals.[2]

## Logical Workflow: Sol-Gel Synthesis



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Fig. 2: General workflow for NiO synthesis via the sol-gel method.

## Hydrothermal Synthesis

Hydrothermal synthesis is carried out in an aqueous solution within a sealed vessel, known as an autoclave, under conditions of high temperature and pressure.<sup>[1]</sup> This method allows for excellent control over the size, morphology, and crystallinity of the resulting nanoparticles.

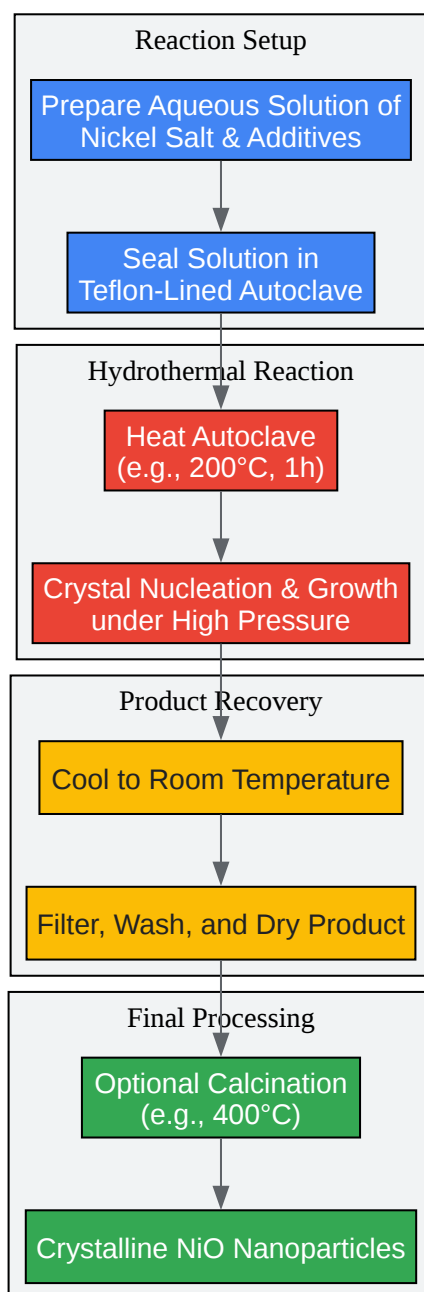
Various nickel salts, including nickel chloride and nickel nitrate, can be used as precursors.<sup>[9]</sup>  
<sup>[10]</sup>

## Experimental Protocol: Hydrothermal Synthesis from Nickel Chloride

This protocol is adapted from the work of D. V. Ahire et al.<sup>[9]</sup><sup>[11]</sup> and a study on the effect of triethanolamine.<sup>[10]</sup>

- **Solution Preparation:** Prepare an aqueous solution containing a specific concentration of nickel chloride (e.g., 0.005 mol/L) and, if desired, a complexing agent or surfactant like triethanolamine (e.g., 0.400 mol/L).<sup>[10]</sup>
- **Hydrothermal Reaction:** Transfer the 40 mL of the prepared solution into a 100 mL Teflon-lined stainless-steel autoclave.
- **Heating:** Seal the autoclave and heat it to 200°C for 1 hour, with a heating rate of 1.5°C/min.  
<sup>[10]</sup>
- **Cooling and Collection:** Allow the autoclave to cool down to room temperature naturally. Collect the precipitate by filtration.
- **Washing and Drying:** Wash the product with distilled water and ethanol to remove any remaining ions and then dry it.
- **Calcination (if necessary):** The intermediate product, often  $\alpha$ - or  $\beta$ -Ni(OH)<sub>2</sub>, is calcined at a temperature such as 400°C for 1 hour to ensure complete decomposition to the cubic NiO crystal structure.<sup>[10]</sup>

## Logical Workflow: Hydrothermal Synthesis



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Fig. 3: General workflow for NiO synthesis via the hydrothermal method.

## Thermal Decomposition

This method is one of the most straightforward for producing NiO. It involves the direct pyrolysis of a nickel(II) compound, such as nickel nitrate, carbonate, or oxalate.[12] Heating the precursor in air causes it to decompose, releasing gaseous byproducts and leaving behind

solid NiO. The final properties of the oxide are highly dependent on the calcination temperature and atmosphere.

## Experimental Protocol: Thermal Decomposition of Nickel Nitrate Hexahydrate

The decomposition of nickel(II) nitrate hexahydrate ( $\text{Ni}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$ ) is a multi-step process.

- Dehydration: Upon heating, the salt first loses its water of hydration. This occurs in stages, with complete dehydration leading to anhydrous  $\text{Ni}(\text{NO}_3)_2$ .[\[13\]](#)
- Decomposition: Further heating causes the anhydrous nickel nitrate to decompose. This step typically occurs between 250-350°C.[\[14\]](#)[\[15\]](#)
- Oxide Formation: The final decomposition product is **Nickel(II) oxide** (NiO). The process is generally complete at temperatures above 350°C, with studies showing final NiO formation at 623 K (350°C).[\[13\]](#)[\[16\]](#) The entire process can be summarized by heating the precursor in a furnace with a controlled heating rate in an air atmosphere.

## Quantitative Data Summary

The choice of nickel salt and synthesis method significantly impacts the final properties of the NiO nanoparticles. The following tables summarize quantitative data extracted from various studies.

### Table 1: Comparison of NiO Synthesis Methods and Resulting Particle Sizes



Synthesis Method	Nickel Salt Precursor	Key Reagents /Solvents	Calcination Temp. (°C)	Crystallite/Particle Size (nm)	Morphology	Reference(s)
Homogeneous Precipitation	Nickel Sulfate	Urea, Water	~350	~2	Agglomerated nanosheets	<a href="#">[2]</a>
Precipitation	Nickel Nitrate Hexahydrate	NaOH, Water, Surfactants	550	~45	Spherical	<a href="#">[1]</a> <a href="#">[4]</a>
Sol-Gel	Nickel Chloride Hexahydrate	NaOH, Ethanol	~350	~19	Irregular, agglomerated	<a href="#">[2]</a>
Sol-Gel	Nickel Nitrate Hexahydrate	NaOH, Methanol	450	72.16	Spherical	<a href="#">[7]</a> <a href="#">[8]</a>
Sol-Gel	Nickel Acetate Tetrahydrate	NaOH, Methanol	450	38.63	Rod-shaped	<a href="#">[7]</a> <a href="#">[8]</a>
Sol-Gel	Nickel Sulfate Hexahydrate	NaOH, Methanol	450	32.84	Hexagonal	<a href="#">[7]</a> <a href="#">[8]</a>
Hydrothermal	Nickel Chloride	Thioglycerol (optional)	400 (Post-synthesis)	20-38 (with surfactant)	Hexagonal	<a href="#">[9]</a> <a href="#">[11]</a>
Thermal Decomposition	Nickel Oxalate	-	450	~9	-	<a href="#">[3]</a>

## Table 2: Influence of Nickel Salt Precursor in Sol-Gel Synthesis

All syntheses performed via sol-gel method with NaOH in methanol, calcined at 450°C for 1 hour. Data from S. Niasari et al. (2017).<sup>[7][8]</sup>

Nickel Salt Precursor	Resulting NiO Particle Size (nm)	Observed Morphology
Nickel Nitrate Hexahydrate	72.16	Spherical
Nickel Acetate Tetrahydrate	38.63	Rod-shaped
Nickel Sulfate Hexahydrate	32.84	Hexagonal with hollows

## Conclusion

The synthesis of **Nickel(II) oxide** from nickel salts can be achieved through several robust methods, including precipitation, sol-gel, hydrothermal synthesis, and thermal decomposition. The choice of precursor salt and the specific reaction parameters—such as temperature, pH, solvent, and the use of surfactants or complexing agents—are critical variables that determine the final crystallite size, morphology, and purity of the NiO nanoparticles. For researchers and drug development professionals, who may require materials with high surface area for catalytic applications or specific particle sizes for biomedical uses, understanding these synthesis pathways is essential for tailoring NiO properties to meet the demands of advanced applications.

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- To cite this document: BenchChem. [A Technical Guide to the Synthesis of Nickel(II) Oxide from Nickel Salts]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3432326#nickel-ii-oxide-synthesis-from-nickel-salts]

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